molecular formula C21H16N2O4 B3414478 (5-phenyl-1,2-oxazol-3-yl)methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate CAS No. 946342-66-1

(5-phenyl-1,2-oxazol-3-yl)methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate

Cat. No.: B3414478
CAS No.: 946342-66-1
M. Wt: 360.4 g/mol
InChI Key: GUHOLMWVOWVYCC-UHFFFAOYSA-N
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Description

The compound “(5-phenyl-1,2-oxazol-3-yl)methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate” is a heterocyclic organic molecule featuring two key structural motifs: a 1,2-oxazole ring substituted with a phenyl group at the 5-position and a 2-methylindole moiety linked via a 2-oxoacetate ester bridge. The methyl ester group at the oxazole’s 3-position enhances solubility and metabolic stability compared to free carboxylic acids.

Properties

IUPAC Name

(5-phenyl-1,2-oxazol-3-yl)methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O4/c1-13-19(16-9-5-6-10-17(16)22-13)20(24)21(25)26-12-15-11-18(27-23-15)14-7-3-2-4-8-14/h2-11,22H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUHOLMWVOWVYCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)OCC3=NOC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-phenyl-1,2-oxazol-3-yl)methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, followed by the introduction of the indole moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to be cost-effective and scalable. This may involve the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to handle large quantities of reactants and products efficiently.

Chemical Reactions Analysis

Types of Reactions

(5-phenyl-1,2-oxazol-3-yl)methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the indole and oxazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (5-phenyl-1,2-oxazol-3-yl)methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.

Medicine

In medicine, this compound is explored for its potential as a drug candidate. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications that require stability and specific reactivity.

Mechanism of Action

The mechanism of action of (5-phenyl-1,2-oxazol-3-yl)methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

(a) Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate

  • Structure : Replaces the 5-phenyloxazole group with a simple methyl ester and introduces a 5-fluoro substituent on the indole ring.
  • Bioactivity : Demonstrates neuroprotective and anti-proliferative effects in enzymatic and cell-based studies .

(b) Methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate

  • Structure : Features a 5-methoxyindole instead of 2-methylindole.
  • Relevance: Methoxy groups are common in pharmaceuticals for modulating electronic effects and metabolic stability.

Analogues with Modified Heterocycles

(a) 5-Phenyl-1,3-thiazole-4-sulfonamide Derivatives

  • Structure : Replaces the oxazole with a 1,3-thiazole ring and introduces a sulfonamide group.
  • Bioactivity : Exhibits antitumor activity across 60 cancer cell lines, attributed to the sulfonamide’s role in inhibiting carbonic anhydrases or microtubule assembly .

(b) N-Methyl-2-[2-(5-methyl-3-phenyl-4-isoxazolyl)-1H-indol-3-yl]-2-oxoacetamide

  • Structure : Utilizes an isoxazole ring (a positional isomer of oxazole) with a methyl group at the 5-position.
  • Relevance: The isoxazole’s oxygen and nitrogen arrangement may alter electronic properties and binding affinity. No explicit bioactivity data are provided, but isoxazoles are known for antimicrobial and anti-inflammatory applications .

Derivatives with Extended Conjugation

(a) 3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic Acid

  • Structure: Incorporates a thiazolidinone ring conjugated to the indole via a methylene bridge.
  • Synthesis: Prepared via condensation of 3-formylindole derivatives with 2-aminothiazol-4-ones under acidic conditions .
  • Key Difference: The extended conjugation and thiazolidinone moiety may enhance redox activity or metal chelation, diverging from the ester-based functionality of the target compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-phenyl-1,2-oxazol-3-yl)methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate
Reactant of Route 2
Reactant of Route 2
(5-phenyl-1,2-oxazol-3-yl)methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate

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